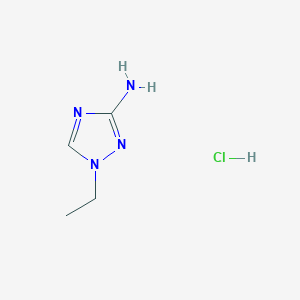
(2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride
Overview
Description
(2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride is a chiral amino acid derivative. It is known for its role as an inhibitor of enkephalinase, an enzyme that breaks down enkephalins, which are peptides involved in regulating nociception in the body. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as (S)-phenylalanine.
Protection of Functional Groups: The amino and carboxyl groups are protected using standard protecting groups like Boc (tert-butoxycarbonyl) and methyl ester, respectively.
Formation of the Butyric Acid Backbone: The protected amino acid undergoes a series of reactions, including alkylation and reduction, to form the butyric acid backbone.
Deprotection: The protecting groups are removed to yield the free amino and carboxyl groups.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free amino acid with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Utilizing flow microreactor systems for efficient and scalable synthesis.
Purification: Employing techniques such as crystallization and chromatography to achieve high purity.
Quality Control: Ensuring the product meets stringent quality standards through rigorous testing and validation.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in modulating enkephalin levels and its potential effects on pain perception.
Medicine: Investigated for its potential therapeutic applications in pain management and neuroprotection.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Amino-3-phenyl-butyric acid hydrochloride involves:
Inhibition of Enkephalinase: The compound binds to the active site of enkephalinase, preventing the breakdown of enkephalins.
Molecular Targets: The primary target is enkephalinase, but it may also interact with other enzymes involved in peptide metabolism.
Pathways Involved: By inhibiting enkephalinase, the compound increases the levels of enkephalins, which can modulate pain perception and potentially provide analgesic effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride: Similar in structure but with a hydroxyl group at the 2-position.
Bestatin: A known enkephalinase inhibitor with a similar mechanism of action.
(2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid: Similar in structure but with different stereochemistry and an additional carbon atom.
Uniqueness
Chirality: The specific (2S,3R) configuration imparts unique biological activity and specificity for enkephalinase.
Functional Groups: The presence of both amino and phenyl groups contributes to its binding affinity and inhibitory activity.
Therapeutic Potential: Its ability to modulate enkephalin levels makes it a promising candidate for pain management and neuroprotection.
Properties
IUPAC Name |
(2S,3R)-2-amino-3-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWQBMDOXGYAA-JXLXBRSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B3103101.png)
![4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1h-pyrazole-5-carboxamide hydrochloride](/img/structure/B3103111.png)



![4-(4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl)aniline hydrochloride](/img/structure/B3103121.png)




![[2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine](/img/structure/B3103164.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate](/img/structure/B3103182.png)

